((R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid
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Overview
Description
(®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid: is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound’s unique structure, which includes a picolinamide moiety and a boronic acid group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid typically involves multi-step organic synthesis. The process begins with the preparation of the picolinamide derivative, followed by the introduction of the boronic acid group. Common reagents used in these steps include boronic esters, which are then hydrolyzed to yield the boronic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form borate esters.
Reduction: Reduction reactions can convert the boronic acid to borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the picolinamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products:
Oxidation: Borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted picolinamide derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into the use of boronic acid derivatives in drug development, particularly for their potential to inhibit proteases and other enzymes involved in disease pathways .
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The picolinamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Picolinamide derivatives: Compounds with similar structural features but lacking the boronic acid group.
Uniqueness: The combination of the boronic acid and picolinamide moieties in (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid provides unique reactivity and binding properties, making it a valuable tool in both synthetic and biological applications .
Properties
Molecular Formula |
C21H28BN3O5 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)16(22(29)30)12-23-21(28)19(14(3)26)25-20(27)18-11-7-10-17(24-18)15-8-5-4-6-9-15/h4-11,13-14,16,19,26,29-30H,12H2,1-3H3,(H,23,28)(H,25,27) |
InChI Key |
PPAJFLNVGDSLAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CNC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)C(C)C)(O)O |
Origin of Product |
United States |
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